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Introduction

This document provides a detailed methodology for the selective extraction and subsequent
spectrophotometric determination of iron(lll). The protocol utilizes triisooctylamine (TIOA) as
a liquid ion exchanger to quantitatively extract iron(lll) from an acidic aqueous solution into an
organic phase. This extraction step offers high selectivity for iron, effectively separating it from
various interfering ions. Following the extraction, the iron is stripped back into an agqueous
solution and quantified colorimetrically as its thiocyanate complex. This method is noted for its
simplicity, speed, and accuracy in determining trace amounts of iron.[1]

The underlying principle of the extraction involves the formation of an ion-association complex
between the protonated amine (TIOA) and the tetrachloroferrate(lll) anion, which is formed in a
hydrochloric acid medium. The resulting ion pair is soluble in the organic solvent. The
subsequent determination step is based on the well-established reaction between iron(lll) and
thiocyanate ions, which produces a distinct blood-red complex that can be quantified by
measuring its absorbance.[2]

Quantitative Data Summary
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The optimal experimental parameters for the extraction and spectrophotometric determination

of iron are summarized in the table below.

Parameter

Optimal Value/Range

Notes

Extraction Phase

Extractant

5.0 x 1072 M Triisooctylamine
(TIOA) in Benzene

Benzene is an effective diluent

for quantitative extraction.[1]

Aqueous Medium

8.0 M Hydrochloric Acid (HCI)

Maximum extraction of 98.21%
is achieved at this acidity.[1]

Equal volumes of the aqueous

Phase Ratio .
) 1:1 sample and organic extractant
(Aqueous:Organic)
are used.[1]
_ _ . Sulfficient for reaching
Shaking Time 5 minutes

extraction equilibrium.[1]

Stripping Phase

Stripping Agent

1.0 M Sulfuric Acid (H2S0a4)

Found to be an effective agent

for back-extraction of iron.[1]

Number of Stripping Stages

Three consecutive stripping
steps are required for 99.8%
recovery of iron from the

organic phase.[1]

Spectrophotometric

Determination

Chromogenic Reagent

Ammonium or Potassium

Thiocyanate

Forms a colored complex with
Fe(ll).

Wavelength of Max.

Absorbance (Amax)

480 nm

This is the characteristic
wavelength for the iron(lll)-

thiocyanate complex.[1][3]

Experimental Protocols
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Standard Iron(lll) Stock Solution (e.g., 1000 ppm):

o Accurately weigh 8.634 g of ammonium ferric sulfate dodecahydrate
(NH4Fe(S04)2:12H20).

o Dissolve the salt in a minimal amount of distilled water containing a few drops of
concentrated sulfuric acid to prevent hydrolysis.

o Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with
distilled water.

Triisooctylamine (TIOA) Extracting Solution (5.0 x 102 M in Benzene):

o Prepare by dissolving the appropriate amount of triilsooctylamine in benzene. For
example, for 100 mL of solution, dissolve approximately 1.77 g of TIOA in benzene and
dilute to the mark.

Hydrochloric Acid (8.0 M):
o Prepare by diluting concentrated hydrochloric acid with distilled water.
Sulfuric Acid (1.0 M):

o Prepare by carefully adding the required volume of concentrated sulfuric acid to distilled
water.

Ammonium Thiocyanate Solution (e.g., 1 M):

o Dissolve 76.12 g of ammonium thiocyanate (NH4SCN) in distilled water and dilute to 1
liter.

Pipette a known volume (e.g., 10 mL) of the acidic sample solution containing iron(lll) into a
separatory funnel. The sample should be in an 8.0 M HCI matrix.

Add an equal volume (e.g., 10 mL) of the 5.0 x 1072 M TIOA in benzene solution to the
separatory funnel.
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Stopper the funnel and shake vigorously for 5 minutes to ensure complete extraction of the
iron complex into the organic phase.

Allow the two phases to separate completely.

Carefully drain the lower aqueous phase and set aside the upper organic phase, which now
contains the iron.

To the separatory funnel containing the iron-laden organic phase, add 10 mL of 1.0 M sulfuric
acid.

Shake the funnel for 5 minutes to strip the iron from the organic phase back into the aqueous
phase.

Allow the phases to separate and drain the lower agueous phase (the strip solution) into a
beaker.

Repeat the stripping process two more times with fresh 10 mL portions of 1.0 M sulfuric acid,
collecting all the aqueous strip solutions in the same beaker. This ensures the quantitative
recovery of iron.[1]

Quantitatively transfer the combined aqueous strip solutions to a volumetric flask of
appropriate size (e.g., 50 mL or 100 mL).

Add a sufficient amount of the ammonium thiocyanate solution to develop the characteristic
red color of the iron(lll)-thiocyanate complex.

Dilute the solution to the mark with distilled water and mix thoroughly.

Allow the color to stabilize for a few minutes.

Using a spectrophotometer, measure the absorbance of the solution at 480 nm against a
reagent blank.[1] The reagent blank is prepared by following the same procedure but using
an iron-free sample.

Determine the concentration of iron in the sample by comparing the absorbance to a
calibration curve prepared from standard iron solutions.
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Diagrams
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Preparation

Aqueous Sample 5.0x 102 M TIOA
in 8.0 M HCI in Benzene

\\ //

Mix and Shake
(5 minutes)

Phase Separation

N

\
Organic Phase \ Aqueous Phase
(Fe-TIOA Complex) \ (Waste)
\

\
\

Add 1.0 M H2SOa4

Strip and Shake

(3%)

Collect Aqueous Phase

\

\
\\Organic Phase

\\ (Waste)

Add Thiocyanate
(Color Development)

Measure Absorbance
at 480 nm

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Aqueous Phase Organic Phase

Fe3+ + 4CI- = [FeCla]" TIOA + H* = [TIOAH]*

Extraction

[TIOAH]*(org) + [FeCla]~(aq) = [TIOAH]*[FeCla]~(org)

Stripping
[TIOAH]*[FeCla]~(org) + H2SOa4(aq) = Fe3*(aq) + [TIOAH]*(org)

Detection

Fe3*(aq) + nSCN~(aq) = [Fe(SCN)n]*~"(aq)
(Red Complex)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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